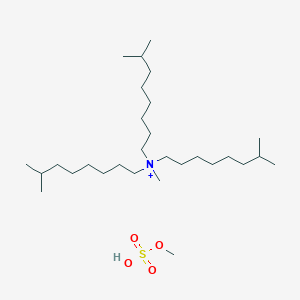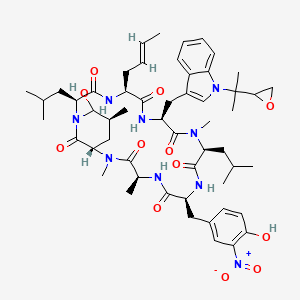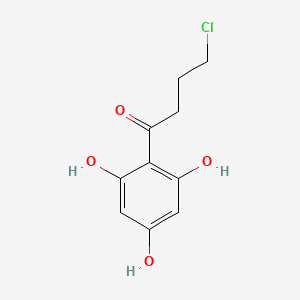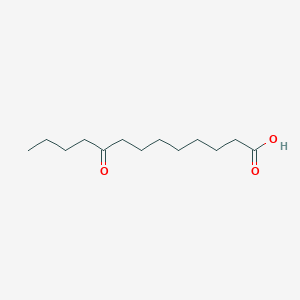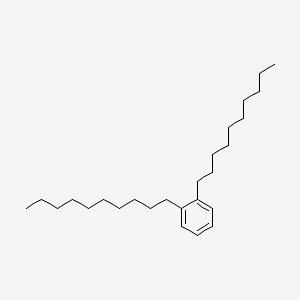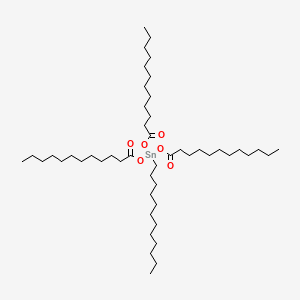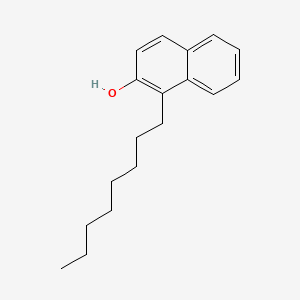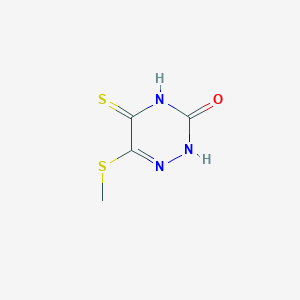
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of sulfur and nitrogen atoms within its ring structure, which imparts unique chemical properties and reactivity. It is commonly used in various scientific research applications due to its versatile nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5-dione with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells, contributing to its biological effects .
類似化合物との比較
Similar Compounds
6-tert-butyl-5-hydroxy-3-thio-1,2,4-triazine: This compound shares a similar triazine core but differs in the substituents attached to the ring.
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: Another triazine derivative with different functional groups that impart distinct chemical properties
Uniqueness
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one is unique due to the presence of both methylsulfanyl and sulfanylidene groups, which provide a combination of reactivity and stability not commonly found in other triazine derivatives. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
31697-21-9 |
|---|---|
分子式 |
C4H5N3OS2 |
分子量 |
175.2 g/mol |
IUPAC名 |
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H5N3OS2/c1-10-3-2(9)5-4(8)7-6-3/h1H3,(H2,5,7,8,9) |
InChIキー |
IVNLBQLLSFREDT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NNC(=O)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


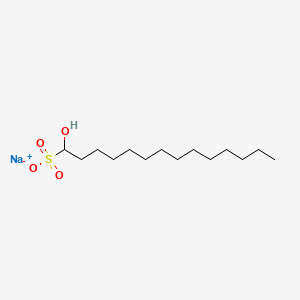
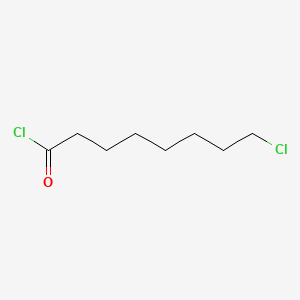
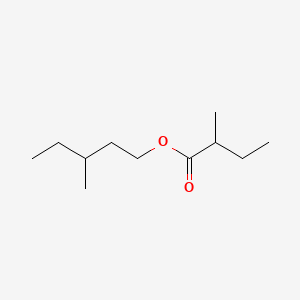
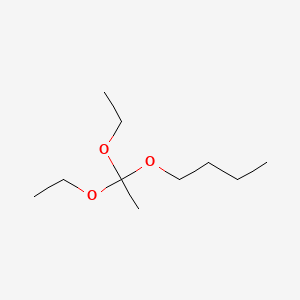
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
